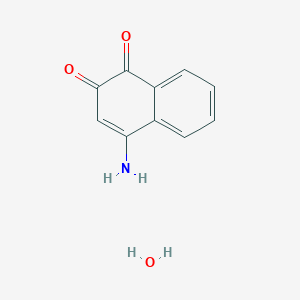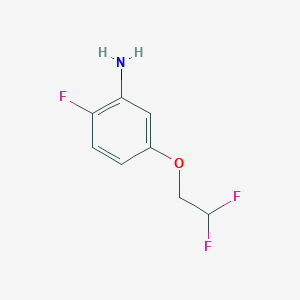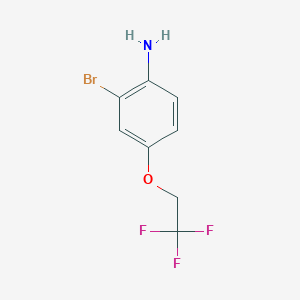
Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate is a synthetic organic compound characterized by its unique structural features, including a difluorocyclohexane ring, an amide linkage, and a phenylpropanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate typically involves multiple steps:
-
Formation of the Difluorocyclohexane Ring: : The starting material, cyclohexane, undergoes fluorination to introduce the difluoro groups. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
-
Amide Formation: : The difluorocyclohexane derivative is then reacted with an appropriate amine to form the carboxamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
-
Esterification: : The final step involves the esterification of the carboxamide with methyl 3-phenylpropanoate. This can be achieved using acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions to yield the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can target the amide or ester functionalities. For instance, lithium aluminum hydride (LiAlH₄) can reduce the ester to an alcohol, while the amide can be reduced to an amine using borane (BH₃) or catalytic hydrogenation.
-
Substitution: : The difluorocyclohexane ring can undergo nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents at the fluorinated positions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, BH₃, H₂/Pd-C
Substitution: NaH, KOtBu, Grignard reagents
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties and target specificity.
-
Biological Studies: : It can be used as a probe to study enzyme interactions, receptor binding, and metabolic pathways due to its distinct functional groups.
-
Material Science: : The compound’s stability and reactivity make it suitable for developing new materials with specific properties, such as polymers or coatings.
-
Pharmaceuticals: : It can serve as an intermediate in the synthesis of more complex pharmaceutical agents, contributing to the development of new therapeutic drugs.
作用機序
The mechanism by which Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The difluorocyclohexane ring can enhance binding affinity and selectivity, while the amide and ester functionalities can influence the compound’s metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-fluorocyclohexanecarboxamido)-3-phenylpropanoate
- Methyl 2-(4,4-dichlorocyclohexanecarboxamido)-3-phenylpropanoate
- Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-(4-methylphenyl)propanoate
Uniqueness
Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate stands out due to the presence of the difluorocyclohexane ring, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s performance in various applications compared to its analogs.
特性
IUPAC Name |
methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-23-16(22)14(11-12-5-3-2-4-6-12)20-15(21)13-7-9-17(18,19)10-8-13/h2-6,13-14H,7-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARCRNHDVCXLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B8017741.png)
![2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate](/img/structure/B8017745.png)

